5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-18-6-7-21-11-3-2-9(8-10(11)15(18)20)17-14(19)12-4-5-13(16)22-12/h2-5,8H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQLPGZTNZCLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzoxazepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the furan ring: This step involves coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
Formation of the carboxamide group: This can be achieved through amidation reactions using carboxylic acids and amines under dehydrating conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions, forming new derivatives.
Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide include:
5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide: This compound features a thiophene ring instead of a furan ring.
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide: This compound has a chlorine atom instead of a bromine atom.
5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)pyrrole-2-carboxamide: This compound contains a pyrrole ring instead of a furan ring.
The uniqueness of 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Biological Activity
5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 366.22 g/mol |
| Molecular Formula | C₁₆H₁₆BrN₃O₃ |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting squalene synthase (SQS), which plays a crucial role in cholesterol biosynthesis .
- Receptor Modulation : It may interact with various receptors in the body, leading to altered signaling pathways that could affect cell growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Research has indicated that compounds similar to 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide exhibit significant anticancer properties. For instance:
- In Vitro Studies : In vitro assays have demonstrated that derivatives of benzoxazepine can inhibit the proliferation of cancer cell lines at low concentrations (IC50 values in the nanomolar range) .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar scaffolds have been noted for their effectiveness against various pathogens:
- Leishmania amazonensis : Some derivatives have shown potent inhibition against this parasite by targeting SQS . The selectivity towards the parasite over human cells indicates a promising therapeutic window.
Case Study 1: Squalene Synthase Inhibition
A study investigating the inhibition of squalene synthase by benzoxazepine derivatives revealed that modifications at specific positions enhance inhibitory activity. The IC50 for some derivatives was reported as low as 15 nM . This suggests that 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide could similarly exhibit potent inhibitory effects.
Case Study 2: Antioxidant Potential
Another research effort focused on the antioxidant capacity of related compounds. Results indicated that these compounds can reduce reactive oxygen species (ROS) levels significantly in cellular models . This property could be beneficial in preventing oxidative damage associated with various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
